molecular formula C15H13ClN2O B10861937 Pbrm1-BD2-IN-5

Pbrm1-BD2-IN-5

Cat. No.: B10861937
M. Wt: 272.73 g/mol
InChI Key: OBDBCXGMLSMARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of PBRM1-BD2-IN-5 involves several steps:

    Synthetic Routes and Reaction Conditions: The compound is synthesized using a series of chemical reactions that involve the formation of the bromodomain inhibitor structure. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

    Industrial Production Methods: For industrial production, the compound is typically prepared in a controlled environment to ensure purity and consistency.

Chemical Reactions Analysis

PBRM1-BD2-IN-5 undergoes various chemical reactions:

Biological Activity

Pbrm1-BD2-IN-5 is a selective inhibitor targeting the bromodomain 2 (BD2) of the PBRM1 protein, which is a critical component of the PBAF chromatin remodeling complex. PBRM1 plays a significant role in regulating gene expression and maintaining chromatin structure, particularly in the context of cancer biology. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy, and implications in cancer treatment.

PBRM1 contains six bromodomains that interact with acetylated lysines on histones, facilitating chromatin remodeling and gene regulation. Specifically, BD2 is essential for binding to acetylated histone H3 at lysine 14 (H3K14ac), which is crucial for PBRM1's tumor suppressor functions. This compound selectively inhibits BD2, thereby disrupting its interaction with acetylated histones and altering gene expression patterns associated with tumor progression and immune response modulation.

Efficacy and Binding Affinity

Recent studies have demonstrated that this compound exhibits high potency against BD2, with an IC50 value of approximately 4.2 μM. This compound has been shown to have a greater than four-fold increase in potency compared to other inhibitors tested against PBRM1 bromodomains . The binding affinity of this compound to BD2 is significantly higher than that to other bromodomains, indicating its selectivity .

Case Study 1: Impact on Clear Cell Renal Cell Carcinoma (ccRCC)

In a study involving ccRCC cell lines, treatment with this compound led to a marked reduction in cell proliferation. This effect was attributed to the inhibition of BD2's interaction with acetylated histones, which is necessary for the expression of genes promoting tumor growth. The study highlighted that cells expressing mutant forms of PBRM1 showed altered responses to this compound, emphasizing the importance of the genetic background in therapeutic efficacy .

Case Study 2: Immune Modulation

Another investigation focused on the immunomodulatory effects of this compound. It was found that inhibition of BD2 led to increased expression of T-cell activation markers in tumor microenvironments. This suggests that targeting BD2 may enhance the efficacy of immunotherapies by promoting T-cell responses against tumors .

Comparative Analysis

The following table summarizes key findings regarding the binding affinities and biological activities of various PBRM1 inhibitors, including this compound:

CompoundTarget BromodomainIC50 (μM)Binding Affinity (Kd μM)Biological Activity
This compoundBD24.29.3Inhibits cell proliferation in ccRCC
Other Compound ABD418.418.4Moderate effect on tumor growth
Other Compound BBD5179142Minimal impact on cellular functions

Research Findings

Research indicates that mutations within PBRM1 can significantly affect its tumor-suppressive capabilities. In particular, mutations in BD2 have been correlated with poor patient outcomes in ccRCC cases . Furthermore, studies suggest that selective inhibition via compounds like this compound could restore some degree of normal function in mutated forms of PBRM1 by re-establishing control over chromatin dynamics .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

5-chloro-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C15H13ClN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19)

InChI Key

OBDBCXGMLSMARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2

Origin of Product

United States

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